molecular formula C15H17N3O5S B4052016 2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide

2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide

Cat. No.: B4052016
M. Wt: 351.4 g/mol
InChI Key: ORTJRBCICRYFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide is a useful research compound. Its molecular formula is C15H17N3O5S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.08889182 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carcinogenicity of Nitrofurans

One study explored the carcinogenicity of nitrofurans with heterocyclic substituents, including compounds structurally similar to the target molecule. These compounds were tested for their potential to induce tumors in rats, demonstrating significant carcinogenic potential across various tissues. Such research is crucial for understanding the risk associated with the use of nitrofuran compounds in medical and other applications (Cohen et al., 1975).

Cytotoxic Evaluation of Lactams

Another relevant study involves the synthesis and cytotoxic evaluation of β-aryl-α-dimethoxyphosphoryl-γ-lactams, which are structurally related and provide insights into the potential anticancer applications of similar compounds. The cytotoxicity against various cancer cell lines suggests the promise of these compounds in developing anticancer therapies (Çınar et al., 2017).

Environmental Applications

Research on the use of a fluorescent probe for sensitive detection of carbonyl compounds in environmental water samples indicates the utility of similar compounds in environmental monitoring and analysis. This study underscores the potential for using complex acetamide derivatives in detecting and quantifying pollutants in water, contributing to environmental protection efforts (Houdier et al., 2000).

Synthesis and Structure Analysis

The synthesis and analysis of various nitro, amino, and acetamino derivatives of benzofurans provide a foundation for understanding the chemical properties and potential applications of structurally related compounds. Such research is valuable for the development of new materials and pharmaceuticals by offering insights into the synthetic routes and structural characteristics of complex molecules (Kawase et al., 1971).

Antimalarial Activity

A study on the synthesis and antimalarial activity of tebuquine-related compounds highlights the potential therapeutic uses of nitrophenyl-amino-acetamide derivatives. Understanding the structure-activity relationships of these compounds can guide the development of new antimalarial drugs, addressing the global challenge of malaria resistance (Werbel et al., 1986).

Properties

IUPAC Name

2-(5,5-dimethyl-2-oxooxolan-3-yl)-N-[(4-nitrophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c1-15(2)8-9(13(20)23-15)7-12(19)17-14(24)16-10-3-5-11(6-4-10)18(21)22/h3-6,9H,7-8H2,1-2H3,(H2,16,17,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTJRBCICRYFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)CC(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.